N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a 1,3-oxazole ring substituted with 3,4-dimethoxyphenyl and 4-fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 1,3-oxazole ring: This can be achieved through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.
Substitution reactions:
Amidation: The final step involves the formation of the carboxamide group through the reaction of the oxazole derivative with an amine or ammonia under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It may be utilized in the synthesis of other complex organic molecules or as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxyphenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide
- N-(3,4-dimethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide
Uniqueness
N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical properties and potential applications. Its combination of 3,4-dimethoxyphenyl and 4-fluorophenyl groups differentiates it from other similar compounds, providing unique interactions and effects in various applications.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O4/c1-23-14-8-7-13(9-15(14)24-2)21-17(22)18-20-10-16(25-18)11-3-5-12(19)6-4-11/h3-10H,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAWCCRNPPYEBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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